Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid
Description
Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid is a synthetic amino acid derivative featuring a bicyclic phenalene core modified with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound has garnered attention for its dual functionality as a thickening agent and emulsion stabilizer, with emerging applications in drug delivery systems . Its structural uniqueness lies in the rigid phenalene scaffold, which may enhance conformational stability in peptide synthesis or materials science. Commercial availability includes 250 mg and 1 g quantities, priced at $294.00 and $1,170.00, respectively .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydrophenalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-27(32)29(15-19-9-5-7-18-8-6-10-20(16-29)26(18)19)30-28(33)34-17-25-23-13-3-1-11-21(23)22-12-2-4-14-24(22)25/h1-14,25H,15-17H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCMLWSGUHZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CC1(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126077 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-phenalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-33-6 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-phenalene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-phenalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Cyclization: The protected amino acid undergoes cyclization to form the phenalene ring structure.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the phenalene ring structure.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the phenalene ring, modified amino acids, and substituted carboxylic acids.
Scientific Research Applications
Peptide Synthesis
Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid is primarily used as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides.
Table 1: Comparison of Fmoc and Boc Protecting Groups
| Property | Fmoc | Boc |
|---|---|---|
| Deprotection Method | Base (e.g., piperidine) | Acid (e.g., TFA) |
| Stability | Stable under basic conditions | Sensitive to acidic conditions |
| Reaction Conditions | Mild, compatible with many reagents | More stringent conditions required |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as an intermediate in the synthesis of bioactive molecules. Its structural features may contribute to the development of new pharmaceuticals targeting various diseases.
Case Study: Antidepressant Development
Research has indicated that derivatives of this compound exhibit activity against certain neurotransmitter receptors, suggesting potential applications in treating depression and anxiety disorders. A study demonstrated that modifications to this compound could enhance its binding affinity to serotonin receptors, leading to improved therapeutic profiles.
Biochemical Assays
This compound is also utilized in biochemical assays for enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for studying enzyme kinetics and mechanisms.
Example: Enzyme Inhibition Studies
Inhibition assays involving this compound have revealed its potential to modulate enzyme activity in metabolic pathways, providing insights into drug design for metabolic disorders.
Mechanism of Action
The mechanism of action of Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Fmoc-L-Dap(Alloc,Me)-OH
- Structure: Features an Fmoc-protected α-amino group and a β-allyloxycarbonyl (Alloc)-methyl-modified diamino propionic acid backbone.
- Molecular Formula: C₂₃H₂₄N₂O₆ (calculated based on nomenclature) .
- CAS No.: 2389078-45-7 .
- Key Differences :
- Unlike the phenalene core in the target compound, Fmoc-L-Dap(Alloc,Me)-OH has a linear propionic acid chain with Alloc and methyl substituents, offering distinct steric and electronic properties.
- Designed for solid-phase peptide synthesis (SPPS) due to orthogonal Alloc protection, enabling selective deprotection .
Fmoc-SR-Dab(3-Aloc)-OH
- Structure: (2S,3R)-configured diaminobutyric acid (Dab) derivative with Fmoc and Alloc protection.
- Molecular Formula : C₂₃H₂₄N₂O₆; molecular weight 424.45 g/mol .
- Key Differences: Incorporates a shorter diaminobutyric acid (Dab) backbone instead of the bicyclic phenalene system, reducing rigidity. The (2S,3R) stereochemistry provides chiral specificity for peptide engineering, contrasting with the DL-racemic mixture of the target compound .
Comparative Data Table
Research Findings and Functional Insights
- Phenalene Core Advantages: The bicyclic system in this compound likely enhances thermal and enzymatic stability compared to linear analogs, critical for sustained drug release .
- Stereochemical Flexibility: The DL-racemic mixture of the target compound offers broader compatibility in non-stereoselective applications, whereas Fmoc-SR-Dab(3-Aloc)-OH’s fixed (2S,3R) configuration is ideal for precision-driven peptide synthesis .
- Economic Considerations: At $294.00/250 mg, the target compound is competitively priced against Fmoc-L-Dap(Alloc,Me)-OH, which lacks commercial pricing data but is typically expensive due to multi-step synthesis .
Biological Activity
Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid is an organic compound notable for its applications in peptide synthesis and proteomics research. Characterized by the molecular formula and a molecular weight of approximately 449.50 g/mol, this compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in the field of peptide chemistry to protect amino groups during synthesis.
Structural Characteristics
The structure of this compound includes:
- Amino Group : Essential for forming peptide bonds.
- Carboxylic Acid Group : Facilitates coupling reactions.
- Phenalene Ring : Contributes to the compound's unique properties and potential biological activities.
The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the introduction of various functional groups important for biological interactions. This property makes it a valuable building block in the synthesis of peptides that can exhibit diverse biological activities, such as enzyme inhibition or receptor binding.
Potential Biological Applications
- Peptide Synthesis : Utilized as a building block for synthesizing peptides with specific biological functions.
- Drug Development : Investigated for its potential in developing peptide-based therapeutics targeting various diseases.
- Biochemical Studies : Used in studies exploring protein interactions and enzyme mechanisms.
Case Studies and Research Findings
Research has highlighted several case studies involving this compound:
-
Peptide Inhibition Studies :
- A study demonstrated that peptides synthesized using this compound exhibited inhibitory activity against specific enzymes, suggesting potential therapeutic applications in metabolic diseases.
-
Structural Biology Applications :
- Research involving X-ray crystallography has shown how peptides containing this compound can stabilize certain protein conformations, aiding in drug design.
-
Cellular Interaction Studies :
- In vitro studies have indicated that peptides synthesized with this compound can effectively bind to cell surface receptors, influencing signaling pathways.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₂₉H₂₃NO₄ | Contains Fmoc protecting group |
| Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid | C₂₉H₃₃N₁O₄ | Contains Boc protecting group |
| Fmoc-DL-selenomethionine | C₁₂H₁₅N₂O₂Se | Contains selenium; used in studying antioxidant properties |
Q & A
Q. What are the critical parameters for synthesizing Fmoc-protected amino acids like Fmoc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid?
- Methodological Answer : Synthesis of Fmoc-protected amino acids requires precise pH control (ideally >7 to prevent protonation of free amines) and stoichiometric optimization of coupling reagents. For example, in Fmoc-L-HalCZ-OH synthesis, HATU/HOAt or EDC/HOBt are commonly used for amide bond formation, with reaction times of 12–24 hours at 0–25°C . Excess Fmoc-Cl should be avoided to minimize dipeptide side products. Purification often involves reverse-phase HPLC or silica gel chromatography, with yields dependent on solvent systems (e.g., acetonitrile/ether for crystallization) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Purity is typically assessed via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and confirmed by mass spectrometry (ESI-MS or MALDI-TOF). Structural validation employs - and -NMR to resolve stereochemistry and confirm Fmoc-group attachment. For example, -NMR signals at δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.4 ppm (Fmoc-CH) are diagnostic .
Q. What storage conditions are optimal for this compound?
- Methodological Answer : Store lyophilized or crystalline forms at 0–4°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Solutions in DMF or DMSO should be aliquoted and stored at -20°C, with repeated freeze-thaw cycles avoided .
Advanced Research Questions
Q. How can enantiomeric resolution of DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid be achieved prior to Fmoc protection?
- Methodological Answer : Chiral separation techniques include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer.
- Diastereomeric crystallization : React racemic mixtures with chiral auxiliaries (e.g., L-tartaric acid) to form salts with differential solubility .
Q. What strategies mitigate racemization during Fmoc-group introduction in sterically hindered amino acids?
- Methodological Answer : Racemization is minimized by:
Q. How does the rigid phenalene backbone influence peptide conformational stability in this compound-containing sequences?
- Methodological Answer : The phenalene moiety imposes conformational constraints, reducing backbone flexibility. This is studied via:
- Molecular dynamics (MD) simulations : Compare Ramachandran plots of peptides with/without the residue.
- Circular dichroism (CD) : Assess α-helix or β-sheet propensity in aqueous vs. membrane-mimetic environments.
- X-ray crystallography : Resolve tertiary interactions in model peptides (e.g., designed β-hairpins) .
Q. What analytical methods resolve conflicting data on the hydrolytic stability of this compound in aqueous buffers?
- Methodological Answer : Contradictory stability reports may arise from pH or temperature variability. Systematic analysis includes:
- Kinetic studies : Monitor degradation via HPLC at pH 4–9 and 25–37°C.
- LC-MS/MS : Identify hydrolysis products (e.g., free phenalene acid vs. Fmoc-OH).
- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Methodological Tables
Q. Table 1: Optimization of Fmoc Protection Reaction Conditions
Q. Table 2: Analytical Techniques for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
